Myrtillin
Overview
Description
Myrtillin is an anthocyanin, which is the 3-glucoside of delphinidin . It can be found in all green plants, most abundantly in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and in various myrtles, roselle plants, and Centella asiatica plant .
Synthesis Analysis
Myrtillin exhibits antioxidant properties that can potentially counteract oxidative damage . In a study, Caenorhabditis elegans were administered varying concentrations of myrtillin and subsequently infected with different pathogens . The three-dimensional structure of myrtillin was docked to the crystal structure of different bacterial proteins .
Molecular Structure Analysis
The three-dimensional structure of myrtillin was docked to the crystal structure of different bacterial proteins . The crystal-docked structures with the lowest binding energy were visualized .
Chemical Reactions Analysis
The thermodynamic and kinetic constants of the network pH-dependent equilibrium of a new myrtillin (delphinidin 3-O-glucoside)-vescalagin hybrid pigment have been determined by UV-visible absorption and stopped flow experiments . The vescalagin substitution at the C-8’ center of myrtillin entails important variations on the pigment behavior upon pH changes .
Physical And Chemical Properties Analysis
The hybrid pigment showed lower pK’a and pKa values and a much higher value of Kh . At moderately acidic pH values (4 < pH < 6), the percentage of the hemiketal is much lower and the quinoidal base and the (E)-chalcone represent higher percentages relatively to those for myrtillin .
Scientific Research Applications
Cardiovascular Benefits
Myrtillin, a component of Vaccinium myrtillus (bilberry), has been studied for its effects on the cardiovascular system. Research has shown that myrtillin can inhibit the activity of angiotensin-converting enzyme (ACE) in human endothelial cells, suggesting potential benefits in preventing and protecting against cardiovascular diseases (Persson, Persson, & Andersson, 2009).
Antidiabetic Effects
A study on Vaccinium myrtillus L. (blueberry) leaves, which contain myrtillin, demonstrated their efficacy in reducing plasma glucose and triglyceride levels in diabetic rats. This suggests that myrtillin could be useful in the treatment of diabetes-associated dyslipidemia (Cignarella, Nastasi, Cavalli, & Puglisi, 1996).
Antidepressant Potential
The antidepressant effects of myrtillin have been evaluated in various models. Myrtillin was found to exhibit significant antidepressant activity, indicating its potential use in treating depression (Akkol, Dereli, & Ilhan, 2019).
Interaction with Ellagitannins
Research on myrtillin has also focused on its interaction with ellagitannins, particularly in the context of wine maturation. The formation of myrtillin-vescalagin hybrid pigments during red wine maturation in oak wood was studied, revealing significant changes in color properties (García-Estévez et al., 2013).
Anti-Hepatitis B Virus Properties
A virtual screening of the Indonesian Herbal Database identified myrtillin as a potential allosteric modulator of the hepatitis B virus, suggesting a new avenue for anti-HBV drug discovery (Ivonie, Yanuar, & Firdayani, 2018).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028800 | |
Record name | Mirtillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delphinidin 3-glucoside chloride | |
CAS RN |
6906-38-3, 26984-07-6 | |
Record name | Delphinidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirtillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delphinidin monoglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirtillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.